molecular formula C11H15NO B1517067 3-[(Cyclopropylmethoxy)methyl]aniline CAS No. 927803-15-4

3-[(Cyclopropylmethoxy)methyl]aniline

Cat. No. B1517067
M. Wt: 177.24 g/mol
InChI Key: PVCCSLDMEPEXAG-UHFFFAOYSA-N
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Description

“3-[(Cyclopropylmethoxy)methyl]aniline” is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-[(Cyclopropylmethoxy)methyl]aniline” is 1S/C11H15NO/c12-11-3-1-2-10 (6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2 .


Physical And Chemical Properties Analysis

“3-[(Cyclopropylmethoxy)methyl]aniline” is a liquid at room temperature . It has a molecular weight of 177.25 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Fluorescent Sensing of Metal Ions

The study by Tian et al. (2015) highlights the use of a Schiff-base fluorescent sensor, structurally related to 3-[(Cyclopropylmethoxy)methyl]aniline, for detecting aluminum(III) ions in living cells. The sensor showed a significant enhancement in fluorescence upon the addition of Al3+ ions, making it a practical system for monitoring Al3+ concentrations in biological systems (Tian, Yan, Yang, & Tian, 2015).

Antimicrobial Activity

Refaat, Moneer, and Khalil (2004) explored the synthesis of certain quinoxaline derivatives, some of which are structurally similar to 3-[(Cyclopropylmethoxy)methyl]aniline, and evaluated their antimicrobial activity. They found that all selected compounds exhibit antimicrobial activity, with one compound demonstrating a broad spectrum of activity (Refaat, Moneer, & Khalil, 2004).

Bacterial Transformation of Substituted Anilines

Paris and Wolfe (1987) investigated the microbial transformation of a series of substituted anilines, which can include compounds like 3-[(Cyclopropylmethoxy)methyl]aniline. They discovered that the transformation rate of these compounds varied with the substituent's steric parameters, impacting their environmental and biological degradation pathways (Paris & Wolfe, 1987).

Catalytic Allylation Reactions

Ozawa et al. (2002) discussed the use of (pi-allyl)palladium complexes bearing phosphorus ligands in the catalysis of direct conversion of allylic alcohols. These complexes efficiently catalyzed N-Allylation of aniline, a reaction potentially relevant to compounds like 3-[(Cyclopropylmethoxy)methyl]aniline (Ozawa, Okamoto, Kawagishi, Yamamoto, Minami, & Yoshifuji, 2002).

Electroluminescence Applications

Vezzu et al. (2010) studied highly luminescent tetradentate bis-cyclometalated platinum complexes, which involve N,N-di(phenyl)aniline derivatives, potentially including 3-[(Cyclopropylmethoxy)methyl]aniline. These complexes showed promising applications in organic light-emitting diodes (OLEDs) due to their structured emission spectra and long lifetimes (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).

Safety And Hazards

The safety information for “3-[(Cyclopropylmethoxy)methyl]aniline” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(cyclopropylmethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCCSLDMEPEXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylmethoxy)methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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